4,5,6-Trichloro-2-(trichloromethyl)pyrimidine
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Overview
Description
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is a chemical compound with the molecular formula C7H2Cl6N2. It is characterized by the presence of three chlorine atoms attached to the pyrimidine ring and a trichloromethyl group at the second position. This compound is widely used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine typically involves the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl3) . This method is a convenient two-step, one-pot synthesis that allows for the efficient preparation of this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave techniques has also been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and oxidation-reduction reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Cycloaddition: This reaction involves the use of 1,3-diazabutadienes and acyl chlorides.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6-Trichloro-2-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,6-Tetrachloropyrimidine
- 3,5-Dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine (Penclomedine)
- 2-(Trichloromethyl)pyrimidine derivatives
Uniqueness
4,5,6-Trichloro-2-(trichloromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trichloromethyl group at the second position and three chlorine atoms on the pyrimidine ring make it particularly reactive and versatile for various applications .
Properties
IUPAC Name |
4,5,6-trichloro-2-(trichloromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDXJOLODFQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)(Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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